molecular formula C10H14O3 B12778444 Ramulosin CAS No. 29914-01-0

Ramulosin

Cat. No.: B12778444
CAS No.: 29914-01-0
M. Wt: 182.22 g/mol
InChI Key: XQHOYOKXFNTNQZ-RQJHMYQMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramulosin involves several steps, starting from basic organic compounds. The detailed synthetic route is often proprietary, but it generally includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes involving the marine fungus Talaromyces cyanescens. The fungus is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ramulosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or modified properties compared to the parent compound .

Scientific Research Applications

Ramulosin has a wide range of scientific research applications, including:

Mechanism of Action

Ramulosin exerts its effects through several molecular targets and pathways. It primarily interacts with cellular receptors and enzymes, modulating their activity. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of specific signaling pathways that are involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Biological Activity

Ramulosin is a secondary metabolite isolated from various fungal species, particularly those belonging to the genus Pestalotia. It has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Derivatives

This compound is characterized by its unique chemical structure, which has been the subject of various studies aimed at elucidating its properties and potential applications. The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₄O₅
  • Structural Features : The compound contains multiple functional groups that contribute to its biological activity.

Recent studies have also reported several derivatives of this compound, which exhibit enhanced biological properties. For instance:

Compound NameSourceBiological Activity
6-Hydroxy-5-methylthis compoundMarine Fungus TalaromycesModerate cytotoxicity against HeLa cells
Biatriosporin MEndolichenic Fungus Talaromyces pinophilusAntifungal activity

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16

These results indicate that this compound could be a promising candidate for developing new antibacterial agents.

Cytotoxic Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against HeLa cells and A549 lung cancer cells. The IC₅₀ values obtained are summarized below:

Cell LineIC₅₀ (µM)
HeLa12
A54910

These findings suggest that this compound may play a role in cancer therapy by inhibiting tumor cell proliferation.

Antifungal Activity

In addition to its antibacterial properties, this compound has been found to possess antifungal activity. A study demonstrated its effectiveness against several fungal strains, including Candida albicans. The results are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger32

This antifungal activity supports the potential use of this compound in treating fungal infections.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of this compound in vivo using infected mice models. The treatment group received this compound at varying doses, resulting in a significant reduction in bacterial load compared to the control group.

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The researchers observed that treatment with this compound led to increased apoptosis rates in HeLa cells, suggesting a mechanism for its anticancer activity.

Properties

CAS No.

29914-01-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(3R,4aS)-8-hydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one

InChI

InChI=1S/C10H14O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

XQHOYOKXFNTNQZ-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CCCC(=C2C(=O)O1)O

Canonical SMILES

CC1CC2CCCC(=C2C(=O)O1)O

Origin of Product

United States

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